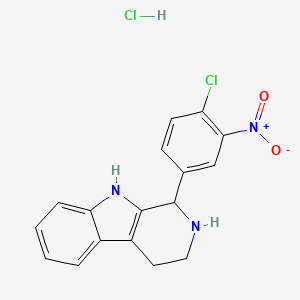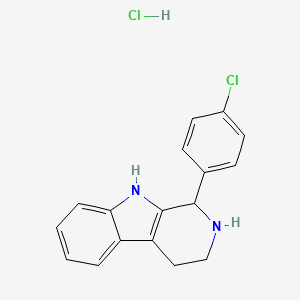
2-Allylisoindoline-1,3-dione
概述
描述
2-Allylisoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline-1,3-dione derivatives . These derivatives are commonly known as phthalimides and represent an important class of biological and pharmaceutical compounds, including indole alkaloids .
Synthesis Analysis
The synthesis of fused multifunctionalized isoindole-1,3-diones, such as 2-Allylisoindoline-1,3-dione, has been reported via a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of 2-Allylisoindoline-1,3-dione has been analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, IR spectroscopy, and/or HRMS . The molecular structures and relative configurations of similar compounds have been confirmed unambiguously by X-ray diffraction .Chemical Reactions Analysis
Ten new analogs of 2-aryl substituent of isoindoline-1,3-dione have been synthesized and evaluated for their anticonvulsant activities . The in vivo screening data acquired indicate that all the analogs have the ability to protect mice against pentylenetetrazole-induced seizures .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Allylisoindoline-1,3-dione include a molecular weight of 187.20 and a calculated log Po/w (iLOGP) of 1.98 . The compound is soluble, with a calculated solubility of 0.721 mg/ml .科学研究应用
Pharmaceutical Synthesis
2-Allylisoindoline-1,3-dione derivatives are explored for their potential in pharmaceutical synthesis. They serve as key intermediates in the construction of various bioactive molecules, particularly those with therapeutic applications in neurology and oncology .
Herbicides
The chemical structure of 2-Allylisoindoline-1,3-dione allows for its use in the development of herbicides. Its reactivity can be harnessed to disrupt the growth of unwanted vegetation, contributing to agricultural productivity .
Colorants and Dyes
Due to their aromatic nature, these compounds are used in the synthesis of colorants and dyes. Their stability and color properties make them suitable for industrial applications in fabric and material production .
Polymer Additives
In the field of polymer chemistry, 2-Allylisoindoline-1,3-dione is utilized as an additive to enhance the properties of polymers. This includes improving the durability, flexibility, and resistance to chemicals .
Organic Synthesis
This compound plays a significant role in organic synthesis, acting as a building block for constructing complex organic molecules. Its versatility in reactions makes it a valuable asset in synthetic chemistry .
Photochromic Materials
2-Allylisoindoline-1,3-dione derivatives are investigated for their use in photochromic materials. These materials change color in response to light, which has applications in smart windows and optical devices .
安全和危害
未来方向
The future directions for the research and development of 2-Allylisoindoline-1,3-dione and its derivatives could involve the synthesis of more analogs and the evaluation of their biological activities . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .
作用机制
Target of Action
2-Allylisoindoline-1,3-dione, also known as N-Allylphthalimide, is an aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . It has been found to interact with the NaV1.2 sodium channel , specifically with residues II-S6 . This channel plays a crucial role in the propagation of action potentials in neurons, making it a significant target for anticonvulsant drugs .
Pharmacokinetics
These compounds are generally well-absorbed and can cross the blood-brain barrier, making them effective for targeting neuronal targets .
Result of Action
In vivo screening data indicate that isoindoline-1,3-dione analogs have the ability to protect mice against pentylenetetrazole-induced seizures . This suggests that 2-Allylisoindoline-1,3-dione may have anticonvulsant effects, likely due to its modulation of sodium channel activity.
属性
IUPAC Name |
2-prop-2-enylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHGQWMCVNQHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279481 | |
| Record name | 2-Allylisoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allylisoindoline-1,3-dione | |
CAS RN |
5428-09-1 | |
| Record name | 5428-09-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Allylisoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Allylphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 2-Allylisoindoline-1,3-dione revealed by the research?
A1: The research primarily focuses on the crystal structure of 2-Allylisoindoline-1,3-dione. Key findings include:
- Orientation of the allyl group: The allyl substituent, in a synperiplanar conformation, is positioned perpendicular to the plane of the phthalimide ring [].
- Intermolecular interactions: The crystal structure is stabilized by C−H⋯O=C hydrogen bonds. These interactions form R(10) motifs that arrange as ribbons along the b-axis. Further strengthening the structure are Cvinyl—H⋯O bonds, which link these parallel ribbons [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

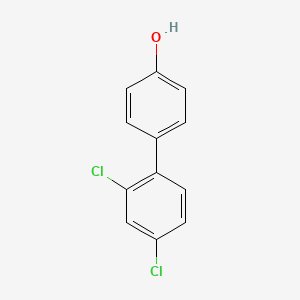
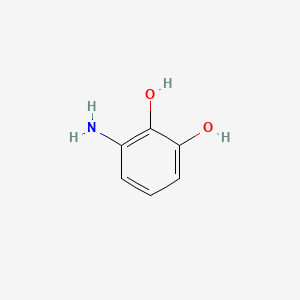
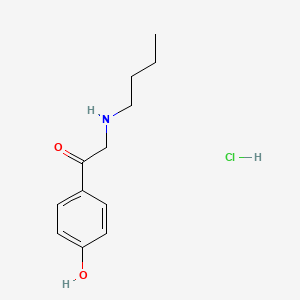

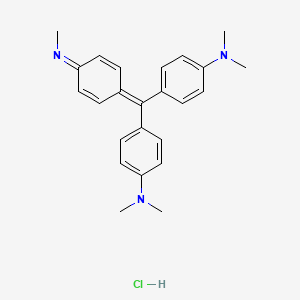



![4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B1330053.png)



